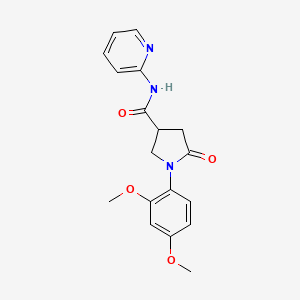

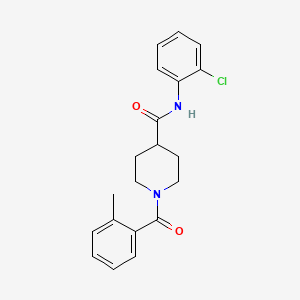

![molecular formula C18H23NO5S B4623469 6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by complex structures involving cyclohexene rings and functional groups such as carboxylic acid, methoxycarbonyl, and amino carbonyl. These structures have been explored for their diverse chemical reactivities and potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. A relevant example is the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to synthesize stereochemically enriched carboxylic acids, showcasing advanced techniques in achieving desired stereochemistry and functional group incorporation (Goswami & Kissick, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this category often features a cyclohexene core modified with various substituents that impact the molecule's physical and chemical properties. Crystallographic studies can reveal the geometrical configuration, confirming the presence of specific functional groups and their spatial arrangement (Xie, Meyers, & Robinson, 2004).

Chemical Reactions and Properties

Compounds with cyclohexene and thienyl segments exhibit a rich array of chemical reactivities, including cycloaddition reactions, which are foundational in constructing complex cyclic structures. For instance, the Hantzsch synthesis demonstrates the utility of cycloadditions in forming densely substituted cyclic frameworks, revealing insights into the reactivities of similar compounds (Filipan-Litvić et al., 2007).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystal structure, are closely linked to their molecular architecture. Techniques like X-ray crystallography provide detailed information about the molecule's conformation and packing in the solid state, which are critical for understanding material properties and designing new materials (Silaichev et al., 2011).

Applications De Recherche Scientifique

Enzymatic Synthesis and Chiral Centers

Research on chiral synthons, like the one derived from cyclohexene skeletons, has shown significant potential in creating enantiomerically pure compounds. A study demonstrated the use of pig liver esterase to produce chiral monoesters, which are crucial intermediates for synthesizing biologically interesting compounds, including aminocyclitol and carbapenem antibiotics (Kobayashi, Kamiyama, & Ohno, 1990).

Organometallic Complexes for Functionalized Ligands

Functionalized tripodal phosphine ligands can be synthesized through organometallic approaches, involving methoxycarbonyl groups as protective or intermediary functional groups. One study explored the treatment of Mo(CO)6 with specific ligands to yield complexes that can undergo various transformations, highlighting the versatility of methoxycarbonyl in synthesizing complex ligands (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).

Conformational Studies

The structural and conformational analyses of compounds containing cyclohexanone skeletons, such as those related to aspartic acid analogues, offer insights into the design of compounds with specific biological activities. These studies help in understanding the spatial arrangement of molecules and their potential interactions with biological targets (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).

Copolymerization Applications

Cyclohexene oxide and carbon dioxide copolymerization, catalyzed by chromium complexes, demonstrates the application of cyclohexene derivatives in polymer science. This research indicates the potential of using such compounds in developing environmentally friendly polycarbonate materials (Devaine-Pressing, Dawe, & Kozak, 2015).

Synthetic Methodologies

The compound's components suggest potential applications in synthetic chemistry, including the synthesis of cyclohexadiene derivatives and the exploration of novel synthetic pathways. Such methodologies are foundational in developing new drugs and materials (Howard, Stephenson, & Taylor, 1988).

Propriétés

IUPAC Name |

6-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S/c1-8-6-12(13(17(21)22)7-9(8)2)15(20)19-16-14(18(23)24-5)10(3)11(4)25-16/h12-13H,6-7H2,1-5H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGFBZZIRDBJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)